molecular formula C7H6BrN3 B1288553 6-Bromo-8-methylimidazo[1,2-a]pyrazine CAS No. 1159815-50-5

6-Bromo-8-methylimidazo[1,2-a]pyrazine

Cat. No. B1288553
M. Wt: 212.05 g/mol
InChI Key: GXWNSJYVSIJRLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of brominated precursors with different nucleophiles. For example, the first paper describes the synthesis of triazolothiadiazines by reacting a brominated pyrazole derivative with aminotriazolethiol . Similarly, the second paper discusses the reactions of a bromomethylated pyrimidine with amines and hydrazines to form fused-ring pyrimidines . These methods suggest that brominated intermediates are versatile precursors for constructing complex heterocyclic systems, which could be applicable to the synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyrazine.

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the papers were established using spectroscopic methods and elemental analyses . The third paper also utilized 1H, 13C NMR, and Mass Spectroscopy data to elucidate the structures of the synthesized compounds . These techniques are essential for confirming the identity and purity of heterocyclic compounds, including potentially 6-Bromo-8-methylimidazo[1,2-a]pyrazine.

Chemical Reactions Analysis

The papers describe various chemical reactions involving heterocyclic compounds. For instance, the second paper reports on the transformation of pyrazolones and a denitration reaction when reacting a bromomethylated pyrimidine with hydrazines . These reactions highlight the reactivity of brominated heterocycles and their potential to undergo ring transformations and substitutions, which could be relevant to the chemical behavior of 6-Bromo-8-methylimidazo[1,2-a]pyrazine.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 6-Bromo-8-methylimidazo[1,2-a]pyrazine, they do provide information on the properties of structurally related compounds. The reactivity, solubility, and stability of these compounds can be inferred from their synthesis and reactions. For example, the use of refluxing alcohol in the synthesis suggests solubility in polar solvents . The stability of the compounds under various conditions can be deduced from the reactions they undergo and the conditions required for their transformations .

Scientific Research Applications

1. Use as a Pharmaceutical Intermediate

  • Summary of Application: “6-Bromo-8-methylimidazo[1,2-a]pyrazine” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.

2. Use in Antituberculosis Agents

  • Summary of Application: Imidazopyridine, a fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Some analogues of imidazo[1,2-a]pyridine, which “6-Bromo-8-methylimidazo[1,2-a]pyrazine” could potentially be a part of, exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application: The specific methods of application or experimental procedures would involve various medicinal chemistry techniques, including structure-activity relationship studies and scaffold hopping strategies .
  • Results or Outcomes: The outcome of using this compound in the development of antituberculosis agents could potentially be the discovery of new drugs to treat MDR-TB and XDR-TB . The specific results, including any quantitative data or statistical analyses, would depend on the specific drug discovery research.

3. Use in Material Science

  • Summary of Application: Imidazopyridine, which “6-Bromo-8-methylimidazo[1,2-a]pyrazine” is a part of, is also useful in material science because of its structural character .

4. Use in Synthesis of Other Compounds

  • Summary of Application: The structure of “6-Bromo-8-methylimidazo[1,2-a]pyrazine” indicates that it can be prepared by the reaction of 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine . This suggests that it could be used in the synthesis of other compounds.
  • Methods of Application: The specific methods of application or experimental procedures would involve various organic synthesis techniques, such as the reaction mentioned above .

5. Use in Drug Discovery

  • Summary of Application: Imidazopyridine, which “6-Bromo-8-methylimidazo[1,2-a]pyrazine” is a part of, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests that it could be used in the discovery of new drugs.
  • Methods of Application: The specific methods of application or experimental procedures would involve various medicinal chemistry techniques, including structure–activity relationship studies, mode-of-action studies, and various scaffold hopping strategies .
  • Results or Outcomes: The outcome of using this compound in drug discovery could potentially be the discovery of new drugs. The specific results, including any quantitative data or statistical analyses, would depend on the specific drug discovery research .

6. Use in Storage Applications

  • Summary of Application: “6-Bromo-8-methylimidazo[1,2-a]pyrazine” can be stored under an inert atmosphere at temperatures between 2-8°C . This suggests that it could have potential applications in storage or preservation.
  • Results or Outcomes: The outcome of using this compound in storage applications could potentially be the successful preservation of certain materials or substances. The specific results, including any quantitative data or statistical analyses, would depend on the specific storage application .

Safety And Hazards

The safety information for 6-Bromo-8-methylimidazo[1,2-a]pyrazine includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Future Directions

Imidazo[1,2-a]pyridines, a class of compounds to which 6-Bromo-8-methylimidazo[1,2-a]pyrazine belongs, have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research may focus on exploring the potential of these compounds in the treatment of various diseases, including tuberculosis .

properties

IUPAC Name

6-bromo-8-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-7-9-2-3-11(7)4-6(8)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWNSJYVSIJRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN2C1=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284358
Record name 6-Bromo-8-methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-methylimidazo[1,2-a]pyrazine

CAS RN

1159815-50-5
Record name 6-Bromo-8-methylimidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159815-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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